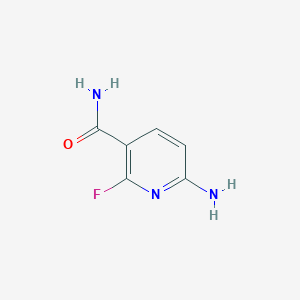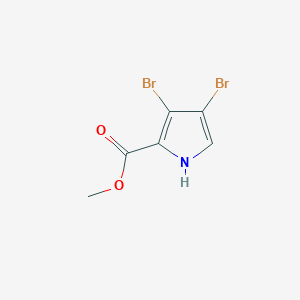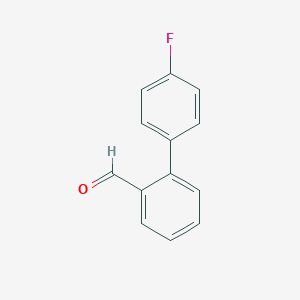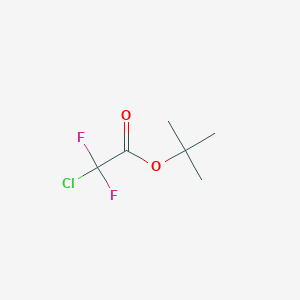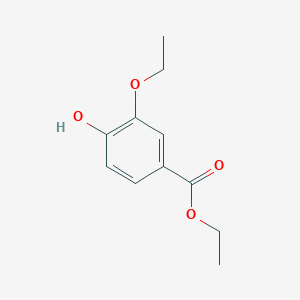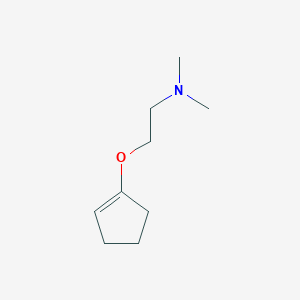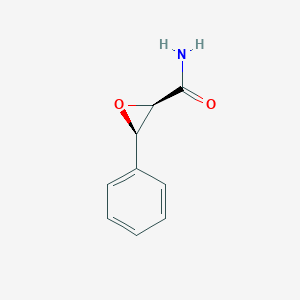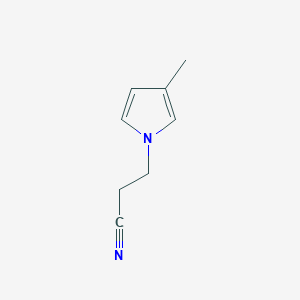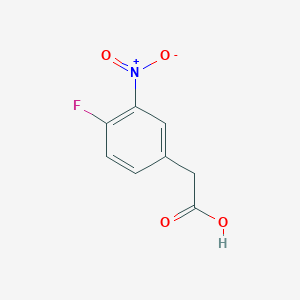![molecular formula C12H16BBrO2 B067104 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 166821-88-1](/img/structure/B67104.png)
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Vue d'ensemble
Description
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with potential utility in fine organic synthesis due to its unique structure and properties. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further linked to a dioxaborinane ring containing two methyl groups.
Synthesis Analysis
The synthesis of this compound involves bromination of o-methylphenylboronic acid with NBS in anhydrous carbon tetrachloride, followed by esterification with 1,3-propanediol in toluene at reflux, resulting in a 94% yield. An alternative synthesis pathway involves the preparation of 2,2-dimethylpropane-1,3-diyl o-tolylboronate via heating 2,4,6-o-tolyl-boroxin and 2,2-dimethyl-1,3-propanediol in toluene at reflux with azeotropic removal of water. Subsequent bromination with NBS in anhydrous carbon tetrachloride yields the target compound in a 95% yield (Yong Chu, C. Dai, Binghe Wang, 2010).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been studied using 1H and 13C NMR spectroscopy along with X-ray diffraction. These studies reveal that such molecules typically adopt a chair conformation with the substituents (such as phenyl or bromomethyl groups) in equatorial orientations. This conformational stability is significant for the compound's chemical reactivity and interactions (S. Khazhiev et al., 2018).
Applications De Recherche Scientifique
Chu, Dai, and Wang (2010) detailed the synthesis and physical properties of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane and similar compounds. They highlighted their solubility in common organic solvents and provided methods for their preparation, including bromination and esterification processes. The compounds were reported as stable under normal pressures and ambient temperature but sensitive to moisture, transforming into free boronic acid upon exposure to water (Chu, Dai, & Wang, 2010).
Emsley, Freeman, Bates, and Hursthouse (1989) studied a 1,3,2-dioxaborinane compound exhibiting unusual hydrolytic stability and revealed its nearly planar ring structure through X-ray crystallography. This finding is significant for understanding the chemical behavior and potential applications of these compounds in various fields (Emsley, Freeman, Bates, & Hursthouse, 1989).
Kuznetsov, Alekseeya, and Gren (1996) explored the reaction of a related 1,3,2-dioxaborinane compound with acetonitrile, yielding dihydrooxazine derivatives. The study discussed the transformation mechanism, which is crucial for understanding the reactivity of these compounds in organic synthesis (Kuznetsov, Alekseeya, & Gren, 1996).
Weener, Versleijen, Meetsma, Hoeve, and Leusen (1998) synthesized chiral isocyanomethylphosphonate synthons using a 1,3,2-dioxaphosphorinane framework. This research contributes to the development of new chiral compounds with potential applications in asymmetric synthesis and pharmaceuticals (Weener et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRRKYYMYMEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



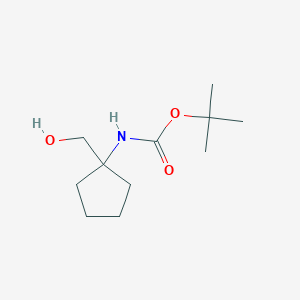
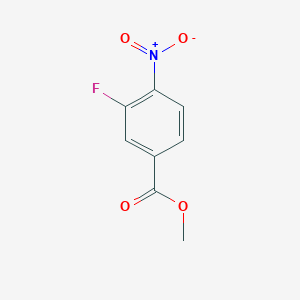
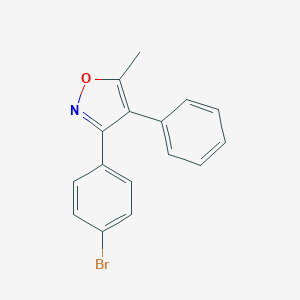
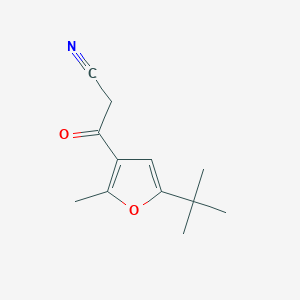
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
